molecular formula C18H24O5 B595445 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid CAS No. 140918-54-3

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid

Cat. No.: B595445
CAS No.: 140918-54-3
M. Wt: 320.385
InChI Key: NILHWSPFJLBSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid is an organic compound with the molecular formula C18H24O5. It is known for its unique structure, which includes a benzoic acid moiety linked to an octyl chain through an ester bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid typically involves multiple steps, including esterification and transesterification reactions. One common method involves the reaction of benzoic acid with 8-hydroxy-octanol in the presence of a catalyst to form the intermediate ester. This intermediate is then reacted with acryloyl chloride to introduce the propenyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid involves its interaction with molecular targets through its functional groups. The ester and propenyl groups can participate in various chemical reactions, enabling the compound to modify or interact with other molecules. These interactions can influence biological pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid lies in its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-(8-prop-2-enoyloxyoctoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O5/c1-2-17(19)23-14-8-6-4-3-5-7-13-22-16-11-9-15(10-12-16)18(20)21/h2,9-12H,1,3-8,13-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILHWSPFJLBSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709117
Record name 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140918-54-3
Record name 4-[[8-[(1-Oxo-2-propen-1-yl)oxy]octyl]oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140918-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.